molecular formula C13H11ClN2O2S B1438988 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine CAS No. 1105189-55-6

7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1438988
CAS No.: 1105189-55-6
M. Wt: 294.76 g/mol
InChI Key: VRUJPSSVRKICBK-UHFFFAOYSA-N
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Description

7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring substituted with a chloro group, a furylmethyl group, and a methoxy group. Its molecular formula is C13H11ClN2OS, and it has a molecular weight of approximately 278.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 7-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine imparts unique chemical properties, such as increased solubility and distinct reactivity compared to its analogs. This makes it particularly valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJPSSVRKICBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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